molecular formula C14H11NO2 B1590965 4-(Benzyloxy)-2-hydroxybenzonitrile CAS No. 189439-24-5

4-(Benzyloxy)-2-hydroxybenzonitrile

Cat. No. B1590965
Key on ui cas rn: 189439-24-5
M. Wt: 225.24 g/mol
InChI Key: SZVJDJBGNPQFKF-UHFFFAOYSA-N
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Patent
US05969146

Procedure details

A mixture of 226 g (1.00 mol) of 2-hydroxy-4(phenylmethoxy)benzaldehyde in 287 ml (3.83 mol) of nitroethane and of 313 g (2.3 mol) of sodium acetate in 570 ml of acetic acid is heated at 104° C. for 8 hours and is then poured into 3 l of a mixture of water and ice. The precipitate is then filtered off, rinsed with diisopropyl ether and dried. 118 g of product are obtained. Moreover, the filtrate is extracted with diethyl ether, the organic phase is washed with an aqueous sodium hydrogencarbonate solution and then with water, dried over sodium sulphate and concentrated under reduced pressure and the residue is then triturated in diisopropyl ether. 67 additional g of product are thus obtained.
Quantity
226 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
287 mL
Type
reactant
Reaction Step One
Quantity
313 g
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
3 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:7]=[CH:6][C:3]=1[CH:4]=O.[N+:18](CC)([O-])=O.C([O-])(=O)C.[Na+].O>C(O)(=O)C>[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:18] |f:2.3|

Inputs

Step One
Name
Quantity
226 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)OCC1=CC=CC=C1
Name
nitroethane
Quantity
287 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Step Two
Name
Quantity
313 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
570 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
mixture
Quantity
3 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is then filtered off
WASH
Type
WASH
Details
rinsed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C#N)C=CC(=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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